molecular formula C17H17F2N3O2 B2782796 3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide CAS No. 2034279-01-9

3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide

カタログ番号: B2782796
CAS番号: 2034279-01-9
分子量: 333.339
InChIキー: RFPPTNRODLDWFO-SHTZXODSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. It features a stereochemically defined (1r,4r)-trans-cyclohexyl core linked to a 5-fluoropyrimidine group and a 3-fluorobenzamide moiety, a structural motif commonly associated with molecules that target enzyme families such as protein kinases . Protein kinases are key regulators of cell signaling and are prominent therapeutic targets in oncology and other disease areas . The presence of the fluoropyrimidine group is a critical structural element often found in potent kinase inhibitors, where it can facilitate binding to the kinase's ATP-active site . Researchers can leverage this compound as a core scaffold or building block for developing novel inhibitors. Its structure allows for further synthetic modification, making it a valuable tool for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets . While specific clinical data for this exact molecule may not be available, its design aligns with the properties of investigational compounds explored in scientific and patent literature for targeted cancer therapy . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

特性

IUPAC Name

3-fluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-12-3-1-2-11(8-12)16(23)22-14-4-6-15(7-5-14)24-17-20-9-13(19)10-21-17/h1-3,8-10,14-15H,4-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPTNRODLDWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CC=C2)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide typically involves several key steps:

  • Starting Materials: : The synthesis begins with 4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine and 3-fluorobenzoyl chloride.

  • Formation of Amide Bond: : The reaction between 4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine facilitates the formation of the amide bond.

  • Purification: : The final product is typically purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

  • Large-Scale Reactors: : Utilizing large-scale reactors for the initial reaction to ensure adequate mixing and control over reaction conditions.

  • Optimized Reaction Conditions: : Refining reaction conditions to maximize yield and minimize the formation of by-products.

  • Automated Purification: : Employing automated chromatographic systems for efficient purification of the final product.

化学反応の分析

Types of Reactions

3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide can undergo various chemical reactions, including:

  • Substitution Reactions: : Fluorinated compounds like this one are prone to nucleophilic substitution due to the electron-withdrawing effects of the fluorine atoms.

  • Reductions: : The amide group can be reduced to an amine using common reducing agents like lithium aluminium hydride.

Common Reagents and Conditions

  • Triethylamine: : Used as a base in the initial synthesis.

  • Lithium Aluminium Hydride: : Employed for reducing the amide to an amine.

  • Organic Solvents: : Such as dichloromethane, which can be used for reactions and purifications.

Major Products

  • Amino Derivatives: : Resulting from the reduction of the amide group.

  • Substituted Analogs: : Formed through various substitution reactions on the aromatic or heterocyclic rings.

科学的研究の応用

Chemistry

3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide serves as a building block in synthetic organic chemistry, aiding in the creation of more complex molecules.

Biology and Medicine

This compound is studied for its potential biological activity. Its fluorinated structure makes it a candidate for drug development, particularly in targeting enzymes and receptors due to the unique interactions that fluorine atoms can participate in.

Industry

In industrial applications, fluorinated compounds often exhibit desirable properties such as high stability and resistance to metabolic degradation, making them valuable in the development of new materials and pharmaceuticals.

作用機序

The mechanism by which 3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms play a crucial role in modulating these interactions by influencing the electronic properties and binding affinities of the compound.

類似化合物との比較

Research Implications

  • Advantages of Target Compound :
    • Lower molecular weight may improve oral bioavailability.
    • Trans-cyclohexyl configuration enhances stereochemical purity.
  • Limitations :
    • Lack of heterocyclic diversity (e.g., triazolo or pyrazolo groups) could limit binding affinity for certain targets.

生物活性

3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a fluorinated benzamide derivative characterized by its unique structural features, which include a cyclohexyl moiety and a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology.

Chemical Structure and Properties

The molecular formula for this compound is C16_{16}H18_{18}F2_2N2_2O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. The incorporation of fluorine atoms enhances lipophilicity, which can improve the compound's pharmacokinetic properties.

Structural Features

FeatureDescription
Core Structure Fluorinated benzamide
Cyclohexyl Moiety Provides steric hindrance
Pyrimidine Derivative Potential for interaction with biological targets

Biological Activity

Compounds similar to 3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide have exhibited a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The presence of fluorinated groups is known to enhance the biological activity of similar compounds by improving their metabolic stability and binding affinity to target proteins.
  • Mechanism of Action : It is hypothesized that the compound may interfere with cell proliferation and apoptosis pathways. In vitro studies using cell lines could provide insights into its specific mechanisms.
  • Case Studies :
    • A study on structurally similar compounds showed significant inhibitory effects on cancer cell lines with IC50 values in the low micromolar range. For instance, related compounds demonstrated IC50 values ranging from 0.15 to 0.24 µM against HCT-116 and MCF-7 cell lines .
    • Another research indicated that compounds with similar structural motifs could induce apoptosis in cancer cells through upregulation of p53 pathways .

Research Findings

Recent investigations into the biological activity of related compounds have highlighted several important findings:

  • Pharmacodynamics : Compounds with similar structures have been shown to activate p53 pathways, leading to tumor regression in xenograft models .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications on the benzamide structure significantly affect biological activity. For example, substituting different functional groups can enhance or diminish antitumor efficacy .

Q & A

Q. What are the key synthetic routes and purification strategies for synthesizing 3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide with high enantiomeric purity?

Methodological Answer: The synthesis typically involves:

  • Coupling Reactions : Amide bond formation between the benzoyl chloride derivative and the trans-cyclohexylamine intermediate under inert conditions (e.g., using DCM as solvent and triethylamine as base) .
  • Suzuki-Miyaura Cross-Coupling : For introducing the 5-fluoropyrimidin-2-yloxy group, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are employed .
  • Purification : Sequential column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) ensure >95% purity. Enantiomeric purity is validated via chiral HPLC using cellulose-based columns .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry and stereochemistry, particularly the trans-cyclohexyl configuration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode, m/z calculated for C₁₈H₁₇F₂N₃O₂: 365.13) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect fluorinated byproducts .
  • X-ray Crystallography : Resolves absolute configuration for enantiopure batches .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
  • Cytotoxicity Testing : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
  • Solubility and Permeability : Use shake-flask methods (PBS pH 7.4) and Caco-2 cell monolayers to predict oral bioavailability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) and use reference compounds (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify off-target effects .
  • Meta-Analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers or batch-specific artifacts .

Q. What approaches are optimal for elucidating its mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • CRISPR-Cas9 Knockout : Validate targets by assessing loss of activity in kinase-deficient cell lines .

Q. How should SAR studies be designed to identify critical functional groups in analogs?

Methodological Answer:

  • Systematic Substitution : Modify the benzamide (e.g., 3-fluoro vs. 4-cyano), pyrimidine (e.g., 5-fluoro vs. 5-chloro), and cyclohexyl groups .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .
  • ADMET Profiling : Correlate structural changes with solubility (LogP), metabolic stability (human liver microsomes), and toxicity (hERG inhibition) .

Q. What strategies mitigate metabolic instability in preclinical pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Mask polar groups (e.g., phosphate esters for improved absorption) .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life in rodent models .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance plasma stability and target tissue accumulation .

Q. How can enantiomeric excess be rigorously quantified during asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA-3 columns (n-hexane/isopropanol, 90:10) with UV detection at 254 nm .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for enantiopure reference standards .
  • Mosher’s Ester Analysis : Derivatize with Mosher’s acid chloride and analyze via ¹H NMR to confirm absolute configuration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。